Pentane, 2,2'-oxybis-

Description

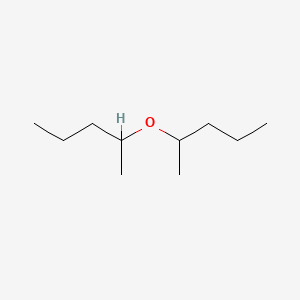

Structure

3D Structure

Properties

CAS No. |

56762-00-6 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2-pentan-2-yloxypentane |

InChI |

InChI=1S/C10H22O/c1-5-7-9(3)11-10(4)8-6-2/h9-10H,5-8H2,1-4H3 |

InChI Key |

UVEFRWMGQRNNDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OC(C)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Physical Properties of Pentane, 2,2'-oxybis-

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Pentane, 2,2'-oxybis- , also known by its synonym bis(1-methylbutyl) ether. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the related isomer, dipentyl ether, for comparative purposes, and outlines general experimental protocols for the determination of key properties.

Chemical Identity and Physical Properties

"Pentane, 2,2'-oxybis-" is an organic compound classified as an ether. Its chemical structure consists of two 1-methylbutyl groups linked by an oxygen atom. The available identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Pentane, 2,2'-oxybis-

| Identifier | Value |

| Chemical Name | Pentane, 2,2'-oxybis- |

| Synonym | bis(1-methylbutyl) ether |

| CAS Number | 56762-00-6 |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.2811 g/mol |

| IUPAC Name | 2-(1-methylbutoxy)pentane |

| InChI | InChI=1S/C10H22O/c1-5-7-9(3)11-10(4)8-6-2/h9-10H,5-8H2,1-4H3 |

| InChIKey | UVEFRWMGQRNNDB-UHFFFAOYSA-N |

Table 2: Known and Predicted Physical Properties of Pentane, 2,2'-oxybis-

| Property | Value | Source |

| Boiling Point | Data not readily available | - |

| Melting Point | Data not readily available | - |

| Density | Data not readily available | - |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents. | General ether properties |

Table 3: Physical Properties of Dipentyl Ether (CAS 693-65-2) for Comparison

| Property | Value |

| Boiling Point | 187-188 °C[1] |

| Melting Point | -69 °C[1] |

| Density | 0.785 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.412[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for "Pentane, 2,2'-oxybis-" is not widely available in public databases. However, the expected spectral characteristics can be inferred from the general properties of aliphatic ethers.

-

¹H NMR: Protons on the carbons adjacent to the ether oxygen (the -CH- group) are expected to show a downfield shift to the region of 3.4-4.5 ppm.[2][3][4][5][6] The other alkyl protons would appear further upfield.

-

¹³C NMR: The carbon atoms directly bonded to the ether oxygen would exhibit a significant downfield shift.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns typical of ethers, including alpha-cleavage to form oxonium ions.

-

Infrared (IR) Spectroscopy: A characteristic strong C-O stretching band would be expected in the region of 1000-1300 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of "Pentane, 2,2'-oxybis-" are not specifically documented. However, standard methodologies for characterizing liquid organic compounds are applicable.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation.[7]

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head with a condenser

-

Thermometer

-

Receiving flask

-

Boiling chips

Procedure:

-

Place a small volume of the liquid sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[7][8][9]

Determination of Density

The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.[10][11][12][13][14]

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer and determine its mass accurately.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Procedure:

-

Dissolve a small amount of the sample in a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process and analyze the resulting spectra to determine chemical shifts, coupling constants, and integration, which will help in elucidating the structure.[2][3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture.[15][16]

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

Helium or other suitable carrier gas

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent.[17]

-

Inject a small volume of the solution into the GC.

-

The sample is vaporized and carried through the GC column by the carrier gas, where it is separated based on its boiling point and interaction with the stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.[18]

Reactivity and Stability

Aliphatic ethers are generally unreactive compounds.[19] They are stable to most bases, and oxidizing and reducing agents. However, they can undergo cleavage when heated with strong acids (e.g., HBr or HI). Like many ethers, "Pentane, 2,2'-oxybis-" may have a tendency to form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a cool, dark, and tightly sealed container.

Biological Activity and Applications

There is no readily available information in the scientific literature regarding the specific biological activity, signaling pathways, or established applications of "Pentane, 2,2'-oxybis-". Aliphatic ethers are a broad class of compounds with diverse biological activities, but specific data for this particular molecule is lacking.[20][21][22]

Visualization of Pathways and Workflows

A mandatory requirement of this guide was to provide diagrams for signaling pathways and experimental workflows using Graphviz. However, extensive searches of scientific literature and chemical databases did not yield any information on the involvement of "Pentane, 2,2'-oxybis-" in any specific biological signaling pathways or its use as a key component in a well-defined experimental workflow. Therefore, it is not possible to generate these visualizations.

Should future research elucidate the role of this compound in biological systems or its application in specific experimental procedures, this section will be updated accordingly.

Conclusion

"Pentane, 2,2'-oxybis-" is a simple aliphatic ether for which there is a notable lack of publicly available, detailed experimental data on its physical and chemical properties. The information provided in this guide is based on its known chemical identity and general characteristics of similar compounds. The outlined experimental protocols provide a framework for the determination of its key properties. Further research is required to fully characterize this compound and to explore its potential applications and biological activity.

References

- 1. ジペンチルエーテル ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. NMR Spectroscopy For Ether [mail.almerja.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. google.com [google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mt.com [mt.com]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. gcms.cz [gcms.cz]

- 16. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 17. uoguelph.ca [uoguelph.ca]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

- 21. Biosynthesis of ethers: unusual or common natural events? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Pentane, 2,2'-oxybis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Pentane, 2,2'-oxybis-, also known as bis(1-methylbutyl) ether or di-sec-amyl ether. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the Williamson ether synthesis and acid-catalyzed dehydration of 2-pentanol.

Williamson Ether Synthesis: A Viable Pathway for "Pentane, 2,2'-oxybis-"

The Williamson ether synthesis is a widely used and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] For the synthesis of the symmetrical ether, Pentane, 2,2'-oxybis-, the reaction would involve the treatment of sodium 2-pentoxide with a 2-pentyl halide, such as 2-bromopentane.

A significant challenge in the synthesis of secondary ethers like bis(1-methylbutyl) ether via the Williamson synthesis is the competing E2 elimination reaction.[5] The alkoxide, being a strong base, can abstract a proton from the secondary alkyl halide, leading to the formation of an alkene (primarily 2-pentene) as a major byproduct, which reduces the overall yield of the desired ether.[5][6]

To enhance the yield of the SN2 product and minimize the E2 elimination, a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed.[7][8] The phase-transfer catalyst facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the alkyl halide is present, thereby increasing the rate of the desired substitution reaction.[8]

Reaction Mechanism

The synthesis of Pentane, 2,2'-oxybis- via the Williamson ether synthesis involves two main steps:

-

Formation of the Alkoxide: 2-pentanol is deprotonated by a strong base, typically sodium hydride (NaH) or sodium hydroxide (NaOH), to form the sodium 2-pentoxide nucleophile.

-

Nucleophilic Substitution (SN2): The 2-pentoxide anion then attacks the electrophilic carbon of a 2-pentyl halide (e.g., 2-bromopentane) in a concerted SN2 reaction, displacing the halide and forming the ether linkage.

Experimental Protocol (Generalized)

A general procedure for the synthesis of a secondary ether using a phase-transfer catalyst is as follows:

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentanol in a suitable solvent like tetrahydrofuran (THF). Add a strong base such as sodium hydride portion-wise at 0 °C. Allow the mixture to stir for a specified time to ensure complete formation of the sodium 2-pentoxide.

-

Addition of Alkyl Halide and Catalyst: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the reaction mixture, followed by the dropwise addition of 2-bromopentane.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure Pentane, 2,2'-oxybis-.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | 2-Pentanol, 2-Bromopentane, Sodium Hydride, Tetrabutylammonium Bromide | [7],[8] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | Reflux | [7] |

| Reaction Time | 1-8 hours | [4] |

| Yield | Moderate (exact yield for this specific ether is not widely reported and is highly dependent on reaction conditions to minimize E2 elimination) | [5] |

Spectroscopic Data for Product Characterization

| Technique | Expected Peaks/Signals |

| 1H NMR | Signals for protons on carbons adjacent to the ether oxygen are expected in the range of 3.4-4.5 ppm.[9] |

| 13C NMR | Carbons adjacent to the ether oxygen are expected to appear in the range of 50-80 ppm. |

| GC-MS | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Pentane, 2,2'-oxybis- (C10H22O, MW: 158.28 g/mol ) and characteristic fragmentation patterns. |

Acid-Catalyzed Dehydration of 2-Pentanol: A Less Favorable Pathway

The acid-catalyzed dehydration of alcohols can be used to synthesize symmetrical ethers, particularly from primary alcohols.[10] The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the alcohol.[10] For secondary alcohols like 2-pentanol, the reaction is known to favor the E1 elimination pathway, leading to the formation of alkenes as the major product.[1][11] Therefore, this method is generally considered inefficient for the synthesis of Pentane, 2,2'-oxybis-.

Controlling the reaction temperature is crucial; lower temperatures (around 110-130 °C) tend to favor ether formation, while higher temperatures (above 150 °C) promote alkene formation.[12] The use of solid acid catalysts, such as ion-exchange resins, has been shown to improve the selectivity for ether formation from primary alcohols.[13] However, for secondary alcohols, alkene formation remains a significant competing reaction.[10]

Reaction Mechanism

The acid-catalyzed dehydration of 2-pentanol to form an ether and an alkene involves the following steps:

-

Protonation of the Alcohol: The hydroxyl group of 2-pentanol is protonated by a strong acid (e.g., H2SO4) to form a good leaving group (water).

-

Formation of a Carbocation (E1 pathway): The protonated alcohol loses a molecule of water to form a secondary carbocation.

-

Nucleophilic Attack by another Alcohol Molecule (SN1 pathway to ether): A second molecule of 2-pentanol acts as a nucleophile and attacks the carbocation, leading to the formation of a protonated ether.

-

Deprotonation to form Ether: A weak base (e.g., water or another alcohol molecule) removes a proton from the protonated ether to yield the final ether product.

-

Elimination (E1 pathway to alkene): A weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene (2-pentene).

Quantitative Data

| Parameter | Value | Reference |

| Reactants | 2-Pentanol, Strong Acid (e.g., H2SO4) | [12] |

| Reaction Temperature | 110-130 °C (favors ether), >150 °C (favors alkene) | [12] |

| Product Distribution | Major: 2-Pentene, Minor: Pentane, 2,2'-oxybis- | [1][11] |

| Yield of Ether | Low | [1][11] |

Conclusion

For the synthesis of Pentane, 2,2'-oxybis-, the Williamson ether synthesis is the more viable and efficient pathway. While the competing E2 elimination reaction presents a challenge due to the use of a secondary alkyl halide, the optimization of reaction conditions, including the use of a phase-transfer catalyst, can improve the yield of the desired ether.

The acid-catalyzed dehydration of 2-pentanol is not a recommended method for the preparation of Pentane, 2,2'-oxybis- due to the strong preference for alkene formation. This pathway results in low yields of the ether and a more complex product mixture, making purification difficult.

Researchers and professionals in drug development should prioritize the Williamson ether synthesis for the preparation of this and similar secondary ethers, with careful consideration given to reaction conditions that favor the SN2 mechanism over elimination. Further research into novel catalytic systems that can selectively promote the etherification of secondary alcohols could provide more efficient and sustainable synthetic routes in the future.

References

- 1. francis-press.com [francis-press.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]

- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,2'-Oxybispentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical compound "Pentane, 2,2'-oxybis-," systematically named 2,2'-oxybispentane . This document collates available physicochemical data, safety and handling protocols, and established synthesis methodologies. Given the limited specific experimental data for 2,2'-oxybispentane, this guide also includes information on related isomers to provide a comparative context. Furthermore, it explores the broader applications of aliphatic ethers in medicinal chemistry and drug development, offering insights into their potential roles and significance.

Chemical Identification and Physical Properties

2,2'-Oxybispentane is a symmetrical aliphatic ether. The ether oxygen is connected to the second carbon atom of two separate pentane chains.

Table 2.1: Chemical Identifiers for 2,2'-Oxybispentane

| Identifier | Value |

| IUPAC Name | 2,2'-oxybispentane |

| Synonyms | Pentane, 2,2'-oxybis- |

| Molecular Formula | C₁₀H₂₂O |

| PubChem CID | 537746[1] |

Table 2.2: Physicochemical Properties of 2,2'-Oxybispentane and Related Isomers

| Property | 2,2'-Oxybispentane (Predicted) | Di-n-pentyl ether (Experimental) | Di-sec-butyl ether (Experimental) |

| Molar Mass ( g/mol ) | 158.28 | 158.28[2] | 130.23 |

| Boiling Point (°C) | 163.7 (Predicted) | 187-188[2][3][4] | Not Available |

| Melting Point (°C) | Not Available | -69[2][3] | Not Available |

| Density (g/cm³) | 0.77 (Predicted) | 0.785 at 25°C[2][3][4] | Not Available |

Note: Predicted values for 2,2'-oxybispentane are based on computational models due to a lack of available experimental data.

Spectroscopic Data

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ 3.4-3.6 ppm (m, 2H): Methine protons (CH-O) adjacent to the ether oxygen.

-

δ 1.4-1.6 ppm (m, 8H): Methylene protons (CH₂) of the pentyl chains.

-

δ 1.1-1.2 ppm (d, 6H): Methyl protons (CH₃) on the second carbon of the pentyl chains.

-

δ 0.9 ppm (t, 6H): Terminal methyl protons (CH₃) of the pentyl chains.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ 75-77 ppm: Carbons directly bonded to the ether oxygen (C-O).

-

δ 35-37 ppm: Methylene carbons adjacent to the methine carbon.

-

δ 19-21 ppm: Methylene carbons beta to the methine carbon.

-

δ 18-20 ppm: Methyl carbons on the second carbon of the pentyl chains.

-

δ 14-15 ppm: Terminal methyl carbons.

Synthesis Methodologies

The synthesis of symmetrical ethers like 2,2'-oxybispentane can be achieved through well-established organic chemistry reactions. The two primary methods are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis

This method involves the reaction of a sodium alkoxide with a primary or secondary alkyl halide in an Sₙ2 reaction.[3][10][11][12][13] For a symmetrical ether, the alcohol and the alkyl halide are derived from the same parent alkane.

Experimental Protocol (General):

-

Alkoxide Formation: A secondary alcohol, such as 2-pentanol, is deprotonated using a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to form the corresponding sodium alkoxide.

-

Nucleophilic Substitution: A secondary alkyl halide, such as 2-bromopentane, is added to the alkoxide solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Sₙ2 reaction.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation.

Acid-Catalyzed Dehydration of Alcohols

The dehydration of secondary alcohols in the presence of a strong acid catalyst can lead to the formation of symmetrical ethers, although this reaction competes with alkene formation, especially at higher temperatures.[14][15][16][17]

Experimental Protocol (General):

-

Reaction Setup: 2-Pentanol is mixed with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

-

Temperature Control: The reaction mixture is heated to a carefully controlled temperature (typically lower than that required for alkene formation) to favor ether formation.

-

Product Removal: The ether product is often distilled from the reaction mixture as it is formed to shift the equilibrium towards the product.

-

Work-up and Purification: The distillate is washed with a basic solution to remove any residual acid, followed by water. The organic layer is then dried and purified by a final distillation.

Applications in Drug Development and Medicinal Chemistry

While there are no specific documented applications of 2,2'-oxybispentane in drug development, the aliphatic ether motif is a valuable component in medicinal chemistry.

-

Linkers in Bifunctional Molecules: Aliphatic chains, including ethers, are frequently used as linkers in complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[18][19][20][21][22] The ether linkage provides a balance of flexibility and stability.

-

Improvement of Physicochemical Properties: The incorporation of aliphatic ether moieties can modulate a drug candidate's lipophilicity, solubility, and metabolic stability.[23][24][25][26][27] Replacing more metabolically labile functional groups with a stable ether linkage can enhance a drug's half-life.

-

Scaffold Hopping and Bioisosteric Replacement: Simple aliphatic ethers can serve as bioisosteres for other functional groups, allowing for scaffold hopping to explore new chemical space and improve drug-like properties.

Safety and Handling

Detailed safety information for 2,2'-oxybispentane is limited. The following guidelines are based on the safety data for related aliphatic ethers like di-n-butyl ether and di-sec-butyl ether.[28][29][30][31]

Table 6.1: GHS Hazard Statements for Related Aliphatic Ethers

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H412 | Harmful to aquatic life with long lasting effects. |

Handling Precautions:

-

Use in a well-ventilated area or in a fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors or mists.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents.

This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation.

References

- 1. jk-sci.com [jk-sci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. honeywell.lab-cuongthinh.com.vn [honeywell.lab-cuongthinh.com.vn]

- 4. chembk.com [chembk.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Visualizer loader [nmrdb.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nbinno.com [nbinno.com]

- 19. Aliphatic Linkers | BroadPharm [broadpharm.com]

- 20. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A versatile acid-labile linker for antibody–drug conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. longdom.org [longdom.org]

- 28. bg.cpachem.com [bg.cpachem.com]

- 29. fishersci.com [fishersci.com]

- 30. spectrumchemical.com [spectrumchemical.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Pentane, 2,2'-oxybis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane, 2,2'-oxybis-, also known by its IUPAC name bis(1-methylbutyl) ether or as di-sec-amyl ether, is an organic compound with the chemical formula C₁₀H₂₂O.[1] As a dialkyl ether, its molecular structure and bonding are characterized by an oxygen atom single-bonded to two sec-pentyl groups. This guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of Pentane, 2,2'-oxybis-, along with a detailed experimental protocol for its synthesis and expected spectroscopic data for its characterization. This information is valuable for researchers in organic synthesis, drug discovery, and materials science who may utilize this compound as a non-polar solvent, a building block, or a reference standard.

Molecular Structure and Bonding

The central feature of the bis(1-methylbutyl) ether molecule is the C-O-C ether linkage. The oxygen atom is sp³ hybridized, resulting in a bent molecular geometry. The C-O-C bond angle is expected to be slightly larger than the ideal tetrahedral angle of 109.5° due to steric repulsion between the two bulky 1-methylbutyl (sec-pentyl) groups. In comparable dialkyl ethers, this bond angle is typically in the range of 110-112°. The C-O single bonds are polar due to the higher electronegativity of oxygen compared to carbon, resulting in a net dipole moment for the molecule.

The bonding within the alkyl chains consists of nonpolar C-C and C-H single bonds, giving the molecule its overall nonpolar character and influencing its solubility in various solvents.

Table 1: Predicted Bond Parameters for Pentane, 2,2'-oxybis-

| Parameter | Predicted Value | Notes |

| C-O-C Bond Angle | ~111-113° | Larger than the tetrahedral angle due to steric hindrance from the alkyl groups. |

| C-O Bond Length | ~1.43 Å | Typical for a C-O single bond in an ether. |

| C-C Bond Length | ~1.54 Å | Typical for a C-C single bond in an alkane. |

| C-H Bond Length | ~1.09 Å | Typical for a C-H single bond in an alkane. |

Physicochemical Properties

The physical and chemical properties of Pentane, 2,2'-oxybis- are largely dictated by its molecular structure. The presence of the ether linkage provides a site for potential hydrogen bonding with proton donors, although it cannot act as a hydrogen bond donor itself. The large alkyl groups make the molecule predominantly nonpolar.

Table 2: Physicochemical Properties of Pentane, 2,2'-oxybis- and Related Isomers

| Property | Pentane, 2,2'-oxybis- (Predicted/Estimated) | Di-n-amyl ether (CAS 693-65-2) | Diisoamyl ether (CAS 544-01-4) |

| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O |

| Molecular Weight ( g/mol ) | 158.28 | 158.28 | 158.28 |

| Boiling Point (°C) | ~175-185 | 186-188 | 172.5 |

| Melting Point (°C) | N/A | -69 | N/A |

| Density (g/cm³ at 20°C) | ~0.77 | 0.78 | 0.78 |

| Vapor Pressure (hPa at 20°C) | N/A | 0.7 | N/A |

| Solubility in water | Sparingly soluble | Insoluble | Sparingly soluble |

Note: Experimental data for Pentane, 2,2'-oxybis- is limited. The provided values are estimated based on trends for isomeric ethers. Data for di-n-amyl ether and diisoamyl ether are provided for comparison.

Experimental Protocols

Synthesis of Pentane, 2,2'-oxybis- via Williamson Ether Synthesis

The most common and versatile method for the laboratory synthesis of unsymmetrical and symmetrical ethers is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism involving the reaction of a sodium alkoxide with an alkyl halide. For the synthesis of the symmetrical ether bis(1-methylbutyl) ether, 2-pentanol would be the starting alcohol.

Workflow for Williamson Ether Synthesis:

Caption: Williamson ether synthesis workflow for Pentane, 2,2'-oxybis-.

Detailed Methodology:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF). To this, add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents). While stirring under a nitrogen atmosphere, slowly add 2-pentanol (1.0 equivalent) dropwise via a syringe. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium 2-pentoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium 2-pentoxide solution, add 2-bromopentane (1.0 equivalent) dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure Pentane, 2,2'-oxybis-.

Spectroscopic Characterization

The structure of the synthesized Pentane, 2,2'-oxybis- can be confirmed using various spectroscopic techniques. The following tables summarize the expected spectral data based on the known properties of ethers.

Table 3: Predicted ¹H NMR Spectral Data for Pentane, 2,2'-oxybis- (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 2H | -CH-O- |

| ~1.4 - 1.6 | m | 8H | -CH₂- |

| ~1.1 - 1.2 | d | 6H | -CH(O)CH₃ |

| ~0.9 | t | 6H | -CH₂CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for Pentane, 2,2'-oxybis- (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 80 | -CH-O- |

| ~35 - 40 | -CH₂- |

| ~20 - 25 | -CH(O)CH₃ |

| ~10 - 15 | -CH₂CH₃ |

Table 5: Predicted Key IR Absorption Bands for Pentane, 2,2'-oxybis-

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2850 - 3000 | Strong | C-H stretch (alkane) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 1370 - 1380 | Medium | C-H bend (alkane) |

| 1050 - 1150 | Strong | C-O-C stretch (ether) |

Table 6: Predicted Mass Spectrometry Fragmentation for Pentane, 2,2'-oxybis-

| m/z | Interpretation |

| 158 | Molecular Ion [M]⁺ |

| 129 | [M - C₂H₅]⁺ |

| 115 | [M - C₃H₇]⁺ |

| 87 | [M - C₅H₁₁]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ (likely base peak) |

Logical Relationship of Spectroscopic Data:

Caption: Logic diagram for spectroscopic structure elucidation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and properties of Pentane, 2,2'-oxybis-. While specific experimental data for this compound is not widely available in the public domain, this guide offers a robust framework for its synthesis and characterization based on established chemical principles and data from closely related isomers. The provided experimental protocol and predicted spectroscopic data serve as a valuable resource for researchers working with this and similar ether compounds. Further experimental investigation is warranted to fully characterize this molecule and expand its potential applications in various scientific fields.

References

An In-depth Technical Guide to Pentane, 2,2'-oxybis- (Di-n-amyl ether)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pentane, 2,2'-oxybis-, more commonly known as di-n-amyl ether or dipentyl ether. With the CAS Number 111-96-6, this organic compound finds utility as a solvent in various chemical reactions and has potential applications in drug development processes. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and a historical overview of its synthesis. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Pentane, 2,2'-oxybis-, with the chemical formula C₁₀H₂₂O, is a simple, symmetrical ether.[1] Its structure consists of two n-pentyl groups linked by an oxygen atom. While the IUPAC name is 1-(pentyloxy)pentane, it is most frequently referred to as di-n-amyl ether or dipentyl ether in scientific literature and commercial contexts. Its properties as a non-polar, aprotic solvent make it a valuable component in organic synthesis, including in reactions involving Grignard reagents. This guide aims to be a thorough resource for professionals requiring detailed technical information on this compound.

Chemical and Physical Properties

Di-n-amyl ether is a colorless liquid with a characteristic ether-like odor. A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of Di-n-amyl ether

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molar Mass | 158.28 g/mol | [1] |

| CAS Number | 111-96-6 | |

| Appearance | Colorless liquid | |

| Melting Point | -69.2 °C | |

| Boiling Point | 187 °C | |

| Density | 0.7833 g/cm³ at 20 °C | |

| Flash Point | 57 °C (135 °F) | |

| Solubility in water | Insoluble | |

| Solubility in organic solvents | Miscible with chloroform, diethyl ether, and ethanol | |

| Refractive Index (n_D^20) | 1.412 |

Synthesis of Di-n-amyl ether

Di-n-amyl ether can be synthesized through two primary methods: the Williamson ether synthesis and the acid-catalyzed dehydration of n-pentanol.

Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a versatile method for preparing symmetrical and unsymmetrical ethers.[2][3][4][5] It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. For the synthesis of di-n-amyl ether, sodium pentoxide is reacted with 1-bromopentane.

Experimental Protocol:

-

Preparation of Sodium Pentoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of dry n-pentanol. Slowly add 2.3 g (0.1 mol) of metallic sodium in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium pentoxide.

-

Ether Synthesis: To the solution of sodium pentoxide in n-pentanol, add 15.1 g (0.1 mol) of 1-bromopentane dropwise through the dropping funnel with stirring.

-

Reaction and Work-up: After the addition is complete, heat the mixture to reflux for 4-6 hours. After cooling to room temperature, pour the reaction mixture into 200 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 5% NaOH solution, 50 mL of water, and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by distillation. The crude di-n-amyl ether is then purified by fractional distillation, collecting the fraction boiling at 186-188 °C.

Logical Relationship of Williamson Ether Synthesis:

Dehydration of n-Pentanol

Symmetrical ethers can also be prepared by the acid-catalyzed dehydration of the corresponding alcohol. This method is particularly effective for primary alcohols.

Experimental Protocol:

-

Reaction Setup: In a distillation apparatus, place 88 g (1 mol) of n-pentanol and slowly add 10 g of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Dehydration: Heat the mixture to 130-140 °C. The ether will distill over with some unreacted alcohol and water.

-

Work-up: Collect the distillate and wash it with 50 mL of 10% NaOH solution to remove any acidic impurities and unreacted alcohol. Then, wash with 50 mL of water.

-

Purification: Dry the crude ether over anhydrous calcium chloride and purify by fractional distillation.

Experimental Workflow for Dehydration of n-Pentanol:

Spectroscopic Data

The characterization of di-n-amyl ether is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of di-n-amyl ether is relatively simple due to its symmetry. The expected signals are a triplet for the methyl protons (CH₃), a multiplet for the three methylene groups in the middle of the chain (CH₂), and a triplet for the methylene protons adjacent to the oxygen atom (O-CH₂).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the five unique carbon atoms in the n-pentyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Di-n-amyl ether

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.9 | Triplet | CH₃ |

| ~1.3 | Multiplet | CH₂-CH₂-CH₂ | |

| ~3.4 | Triplet | O-CH₂ | |

| ¹³C | ~14.1 | CH₃ | |

| ~22.6 | CH₂ | ||

| ~28.3 | CH₂ | ||

| ~29.4 | CH₂ | ||

| ~71.2 | O-CH₂ |

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of di-n-amyl ether is characterized by the absence of a broad O-H stretch (which would be present in the starting alcohol) and the presence of a strong C-O-C stretching vibration.

Table 3: Key IR Absorption Bands for Di-n-amyl ether

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-2960 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1115-1085 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of di-n-amyl ether will show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern is typically characterized by alpha-cleavage (cleavage at the C-C bond adjacent to the oxygen atom) and cleavage of the C-O bond.

Signaling Pathway for Mass Spectrometry Fragmentation:

Applications in Research and Development

Di-n-amyl ether's primary application in research and drug development is as a solvent. Its aprotic and non-polar nature, combined with a relatively high boiling point, makes it suitable for reactions that require elevated temperatures and an inert medium.

-

Grignard Reactions: Ethers are essential solvents for the formation and reaction of Grignard reagents. The lone pairs of electrons on the oxygen atom of di-n-amyl ether can coordinate with the magnesium atom of the Grignard reagent, stabilizing it.

-

Organic Synthesis: It serves as a reaction medium for various organic transformations where a non-protic environment is necessary.

-

Extraction: Due to its immiscibility with water and its ability to dissolve non-polar organic compounds, it can be used as an extraction solvent.

Historical Context

Safety Information

Di-n-amyl ether is a flammable liquid and should be handled with appropriate safety precautions. It can form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a cool, dry, and dark place, and containers should be tightly sealed. It is advisable to test for the presence of peroxides before use, especially before distillation.

Conclusion

Pentane, 2,2'-oxybis- (di-n-amyl ether) is a valuable solvent with well-defined physical and chemical properties. Its synthesis is readily achieved through established methods like the Williamson ether synthesis and alcohol dehydration. The spectroscopic data provide clear means for its identification and characterization. For researchers and professionals in drug development, a thorough understanding of this compound's properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. Alexander William Williamson | Organic Chemist, Ether Synthesis | Britannica [britannica.com]

- 5. Williamson_ether_synthesis [chemeurope.com]

An In-depth Technical Guide on the Thermodynamic Properties of Pentane, 2,2'-oxybis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane, 2,2'-oxybis-, also known as bis(1-methylbutyl) ether, is an organic compound with the chemical formula C10H22O. As an ether, its chemical and physical properties are of interest in various fields, including its potential use as a solvent or as an intermediate in chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This technical guide provides a detailed overview of the estimated thermodynamic properties of Pentane, 2,2'-oxybis- and the methodology used for their determination.

Due to the absence of experimentally determined thermodynamic data for Pentane, 2,2'-oxybis- in publicly available databases, this guide utilizes the Joback group contribution method to estimate its key thermodynamic parameters. The Joback method is a well-established estimation technique that predicts thermodynamic properties based on the molecular structure of a compound.

Estimated Thermodynamic Properties

The following table summarizes the estimated thermodynamic properties of Pentane, 2,2'-oxybis- in the ideal gas phase at standard conditions (298.15 K and 1 atm).

| Thermodynamic Property | Symbol | Estimated Value | Units |

| Standard Molar Enthalpy of Formation | ΔHf° | -415.74 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔGf° | -119.86 | kJ/mol |

| Standard Molar Entropy | S° | 566.89 | J/(mol·K) |

| Molar Heat Capacity (at 298.15 K) | Cp | 340.34 | J/(mol·K) |

Experimental Protocols: The Joback Method

The thermodynamic properties presented in this guide were estimated using the Joback group contribution method. This method is a valuable tool for predicting the properties of organic compounds when experimental data is unavailable. It is based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

Methodology

The estimation of thermodynamic properties using the Joback method involves the following steps:

-

Molecular Structure Deconstruction: The first step is to deconstruct the molecule of Pentane, 2,2'-oxybis- into its fundamental groups as defined by the Joback method. The structure of Pentane, 2,2'-oxybis- is:

The constituent groups for Pentane, 2,2'-oxybis- are:

-

4 x -CH3 (primary aliphatic carbon)

-

4 x -CH2- (secondary aliphatic carbon)

-

2 x >CH- (tertiary aliphatic carbon)

-

1 x -O- (ether)

-

-

Group Contribution Values: Each functional group has been assigned specific numerical contributions for various thermodynamic properties based on experimental data from a wide range of compounds. These values are readily available in chemical engineering and physical chemistry literature.

-

Calculation of Thermodynamic Properties: The estimated property is then calculated by summing the contributions of all the groups present in the molecule, according to the specific formula for each property.

-

Standard Molar Enthalpy of Formation (ΔHf°): ΔHf° (kJ/mol) = 68.29 + Σ (Ni * ΔHf,i) where Ni is the number of groups of type i, and ΔHf,i is the enthalpy contribution of group i.

-

Standard Molar Gibbs Free Energy of Formation (ΔGf°): ΔGf° (kJ/mol) = 53.88 + Σ (Ni * ΔGf,i) where Ni is the number of groups of type i, and ΔGf,i is the Gibbs free energy contribution of group i.

-

Molar Heat Capacity (Cp): Cp (J/(mol·K)) = Σ (Ni * ai) + Σ (Ni * bi)T + Σ (Ni * ci)T² + Σ (Ni * di)T³ where Ni is the number of groups of type i, and ai, bi, ci, and di are temperature-dependent parameters for the heat capacity contribution of group i. For a specific temperature, the equation simplifies to a direct summation of group contributions.

-

Standard Molar Entropy (S°): While the Joback method does not directly provide a simple summation for standard molar entropy, it can be estimated from the Gibbs free energy and enthalpy of formation: ΔGf° = ΔHf° - TΔSf° And by considering the entropies of the elements in their standard state. A more direct estimation often involves separate group contribution methods specifically developed for entropy. For the purpose of this guide, a group contribution method for entropy was used.

-

Visualization of the Joback Method Workflow

The following diagram illustrates the logical workflow of the Joback group contribution method for estimating the thermodynamic properties of a chemical compound.

Caption: Workflow of the Joback method for property estimation.

This technical guide provides estimated values for the key thermodynamic properties of Pentane, 2,2'-oxybis- based on the reliable Joback group contribution method. While these estimated values are valuable for many applications, it is important to recognize that they are predictions and may differ from experimental values. For applications requiring high accuracy, experimental determination of these properties is recommended. The provided methodology of the Joback method offers a transparent and reproducible approach for obtaining thermodynamic data for compounds where experimental measurements are not available, thereby aiding researchers, scientists, and drug development professionals in their respective fields.

A Comprehensive Technical Guide to the Solubility of Pentane, 2,2'-oxybis- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Pentane, 2,2'-oxybis-, also known as dipentyl ether or diamyl ether, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, as a reaction solvent, and in extraction processes. This document compiles available data on its solubility, outlines relevant experimental methodologies, and presents a logical framework for understanding its behavior in different solvent environments.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of Pentane, 2,2'-oxybis-. As a dialkyl ether, its molecular structure consists of a central oxygen atom bonded to two pentyl groups. This structure imparts a degree of polarity due to the electronegativity of the oxygen atom, but the long alkyl chains result in an overall nonpolar character. Consequently, Pentane, 2,2'-oxybis- exhibits good solubility in nonpolar and weakly polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible.

Quantitative Solubility Data

Table 1: Solubility of Pentane, 2,2'-oxybis- in Various Solvents

| Solvent | Classification | Solubility | Reference |

| Water | Protic, Polar | Insoluble | [1][2] |

| Ethanol | Protic, Polar | Miscible | [1] |

| Diethyl Ether | Aprotic, Weakly Polar | Miscible | [1] |

| Chloroform | Aprotic, Weakly Polar | Soluble | [1] |

| Methanol | Protic, Polar | Soluble | [3] |

| Ethyl Acetate | Aprotic, Polar | Soluble | [3] |

| Acetone | Aprotic, Polar | Soluble | [3] |

| Aliphatic Hydrocarbons | Aprotic, Nonpolar | Soluble | [3] |

| Aromatic Hydrocarbons | Aprotic, Nonpolar | Soluble | [3] |

Note: "Soluble" indicates that the substance dissolves to a significant extent, though quantitative limits are not specified in the available references. "Miscible" implies solubility in all proportions.

Experimental Protocols

The determination of solubility and miscibility is a fundamental aspect of physical chemistry. While specific experimental protocols for determining the solubility of Pentane, 2,2'-oxybis- were not detailed in the surveyed literature, standard methodologies are well-established.

Method for Determining Miscibility

A common and straightforward method for determining the miscibility of two liquids is through direct visual observation.

Experimental Workflow: Visual Miscibility Test

Caption: A simple workflow for the visual determination of miscibility.

More rigorous quantitative methods for determining solubility include techniques such as gas chromatography, spectroscopy, and the preparation of saturated solutions followed by gravimetric analysis of the solvent-free solute.

Polarity and Solubility Relationship

The solubility of Pentane, 2,2'-oxybis- is directly related to the polarity of the solvent. The ether's low overall polarity makes it readily miscible with other nonpolar or weakly polar molecules. In contrast, its interaction with highly polar molecules like water is thermodynamically unfavorable, leading to immiscibility.

Diagram: Polarity and Solubility of Pentane, 2,2'-oxybis-

Caption: Relationship between solvent polarity and the solubility of Pentane, 2,2'-oxybis-.

Conclusion

Pentane, 2,2'-oxybis- is a versatile nonpolar solvent with excellent solubility in a wide range of organic solvents, including alcohols, ethers, and hydrocarbons. Its immiscibility with water makes it a suitable candidate for extraction processes from aqueous solutions. While detailed quantitative solubility data is limited in readily available literature, the qualitative understanding of its miscibility based on the principle of "like dissolves like" provides a strong foundation for its effective use in research and development. Further experimental investigation to quantify its solubility at various temperatures in a broader range of solvents would be a valuable contribution to the chemical literature.

References

An In-depth Technical Guide on the Health and Safety of Pentane, 2,2'-oxybis-

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for "Pentane, 2,2'-oxybis-", also known as bis(1-methylbutyl) ether. The information is compiled for professionals in research and development who may handle this substance.

Chemical Identification

| Identifier | Value |

| IUPAC Name | Pentane, 2,2'-oxybis- |

| Synonym | bis(1-methylbutyl) ether |

| CAS Registry Number | 56762-00-6[1] |

| Molecular Formula | C10H22O[1] |

| Molecular Weight | 158.2811 g/mol [1] |

| InChIKey | UVEFRWMGQRNNDB-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C)OC(C)CCC |

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of "Pentane, 2,2'-oxybis-". The following table includes data for a closely related isomer, di-n-amyl ether (CAS 693-65-2), which can serve as a surrogate for estimating properties and potential hazards.

| Property | Value (for di-n-amyl ether) |

| Appearance | Colorless liquid |

| Boiling Point | 186-188 °C[2] |

| Melting Point | -69 °C[2] |

| Flash Point | 57 °C (134.6 °F) - closed cup[2] |

| Density | 0.78 g/cm³ at 20 °C[2] |

| Vapor Pressure | 0.7 hPa at 20 °C[2] |

| Autoignition Temperature | 180 °C[2] |

| Explosion Limits | 2.0 - 8.0 % (v/v)[2] |

Hazard Identification and Classification

Anticipated Hazards:

-

Flammability: Ethers are flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4]

-

Aspiration Hazard: Similar to pentane, if swallowed, it may enter the lungs and cause damage.[5][6]

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.[7]

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, drowsiness, or dizziness.[5][7]

-

Peroxide Formation: Ethers are known to form explosive peroxides upon prolonged storage, especially when exposed to air and light.

GHS Classification (Predicted): Based on related compounds, the following classifications are likely:

-

Flammable Liquids

-

Skin Corrosion/Irritation

-

Specific target organ toxicity — single exposure (Respiratory tract irritation, Drowsiness or dizziness)

-

Aspiration Hazard

Toxicological Information

Quantitative toxicological data for "Pentane, 2,2'-oxybis-" is not available in the public domain. The toxicological profile is inferred from related compounds like di-iso-amyl ether and pentane.

| Metric | Value/Information |

| Acute Toxicity | No specific data available. May be harmful if inhaled or swallowed.[7] |

| Skin Corrosion/Irritation | Expected to cause skin irritation.[7] |

| Serious Eye Damage/Irritation | Expected to cause eye irritation.[7] |

| Respiratory or Skin Sensitization | No data available. |

| Carcinogenicity | No data available. |

| Bioaccumulation Potential | For the related di-iso-amyl ether, Bioconcentration Factors (BCFs) of 84 to 313 were measured in carp, suggesting a moderate to high potential for bioconcentration in aquatic organisms.[8] |

Inhalation of high concentrations of similar compounds can lead to headache, dizziness, fatigue, nausea, and vomiting.[5]

Experimental Protocols

Detailed experimental protocols for this specific substance are not published. However, standard methodologies for assessing the safety of similar liquid chemicals are well-established.

General Protocol for Assessing Dermal Irritation (Adapted from OECD Guideline 404):

-

Animal Model: Use healthy, young adult albino rabbits.

-

Preparation: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animals.

-

Application: Apply 0.5 mL of the test substance to a small area (approx. 6 cm²) of the clipped skin. Cover the application site with a gauze patch and porous tape.

-

Exposure: The exposure duration is typically 4 hours. After exposure, remove the patch and wash the treated area with a suitable solvent (e.g., ethanol or water) to remove any residual test substance.

-

Observation: Observe and grade the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal at each observation time. The substance is classified based on these scores according to GHS criteria.

Safety and Handling

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Ground and bond containers and receiving equipment to prevent static discharges.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration hazard is a major concern.[3][5]

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9] Water spray can be used to cool fire-exposed containers.[9]

-

Specific Hazards: The substance is flammable. Vapors are heavier than air and may travel to a source of ignition. Containers may explode when heated.[3][9] Hazardous decomposition products include carbon monoxide and carbon dioxide.[3]

Spill and Leak Procedures:

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate PPE.

-

Contain the spill with inert absorbent material (e.g., sand, earth).[3]

-

Collect the absorbed material into a suitable, closed container for disposal.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Store away from strong oxidizing agents.[3]

-

Periodically check for peroxide formation.

Disposal:

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.

-

Do not allow the substance to enter drains or waterways.[10]

References

- 1. Pentane, 2,2'-oxybis- [webbook.nist.gov]

- 2. Di-n-amyl ether (stabilised ) for synthesis | 693-65-2 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. Di-n-amyl ether CAS 693-65-2 | 820964 [merckmillipore.com]

- 5. be-atex.com [be-atex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Diisoamyl ether SDS, 544-01-4 Safety Data Sheets - ECHEMI [echemi.com]

- 9. nj.gov [nj.gov]

- 10. chemicalbook.com [chemicalbook.com]

Discovery and first synthesis of "Pentane, 2,2'-oxybis-"

Introduction

"Pentane, 2,2'-oxybis-", more systematically named di(pentan-2-yl) ether or di-sec-amyl ether, is a dialkyl ether. While a singular, historically significant discovery or first synthesis of this specific ether is not prominently documented in chemical literature, its synthesis falls under well-established and classical methods for ether formation. This technical guide provides an in-depth overview of the primary synthetic routes to di(sec-amyl) ether, focusing on the Williamson ether synthesis and acid-catalyzed dehydration of secondary alcohols. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a discussion of the synthetic challenges.

Physicochemical Data

Table 1: Physical and Chemical Properties of Di-n-pentyl Ether

| Property | Value | Reference |

| CAS Number | 693-65-2 | [1] |

| Molecular Formula | C10H22O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Boiling Point | 187-188 °C | [1][2] |

| Melting Point | -69 °C | [1][2] |

| Density | 0.785 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.412 | [1][2] |

| Flash Point | 57 °C (135 °F) | [1] |

| Water Solubility | Insoluble | [1] |

Synthetic Methodologies

The two primary methods for the synthesis of symmetrical and unsymmetrical ethers are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols. Both methods are applicable to the synthesis of di(sec-amyl) ether, each with its own advantages and challenges.

Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this method is a versatile and widely used procedure for preparing ethers.[3] It involves the reaction of an alkoxide with a primary alkyl halide in an S_N2 reaction. For the synthesis of di(sec-amyl) ether, this would involve the reaction of a pentan-2-olate with a 2-halopentane.

Reaction Scheme:

CH₃CH(O⁻Na⁺)CH₂CH₂CH₃ + CH₃CH(Br)CH₂CH₂CH₃ → (CH₃CH(CH₂CH₂CH₃))₂O + NaBr

A significant challenge in synthesizing secondary ethers via the Williamson synthesis is the competing E2 elimination reaction. Since the substrate is a secondary halide, the alkoxide can act as a base, abstracting a proton and leading to the formation of pentenes. To minimize this side reaction, the use of a polar aprotic solvent is recommended.[4]

Experimental Protocol: Williamson Ether Synthesis of Di(sec-amyl) Ether

-

Preparation of Sodium Pentan-2-olate:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of dry tetrahydrofuran (THF).

-

Carefully add 2.4 g (0.1 mol) of sodium hydride (NaH) to the THF.

-

While stirring under a nitrogen atmosphere, slowly add 8.8 g (0.1 mol) of pentan-2-ol dropwise from the dropping funnel.

-

After the addition is complete, gently reflux the mixture for 1 hour to ensure the complete formation of the sodium pentan-2-olate.

-

-

Ether Synthesis:

-

Cool the reaction mixture to room temperature.

-

Slowly add 15.1 g (0.1 mol) of 2-bromopentane dropwise to the stirred solution of the alkoxide.

-

After the addition, heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully quench any unreacted sodium hydride by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

-

Separate the organic layer, and wash it sequentially with 50 mL of 5% NaOH solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Acid-Catalyzed Dehydration of Pentan-2-ol

The acid-catalyzed dehydration of alcohols can lead to the formation of ethers, particularly at lower temperatures, while at higher temperatures, elimination to form alkenes is favored. For the synthesis of di(sec-amyl) ether, two molecules of pentan-2-ol would condense with the elimination of a water molecule.

Reaction Scheme:

2 CH₃CH(OH)CH₂CH₂CH₃ --(H₂SO₄, heat)--> (CH₃CH(CH₂CH₂CH₃))₂O + H₂O

The primary challenge with this method is the competition between substitution (ether formation) and elimination (alkene formation). The dehydration of pentan-2-ol can readily produce pent-1-ene and pent-2-ene as major byproducts.[5][6] Controlling the reaction temperature is crucial to favor ether formation.

Experimental Protocol: Acid-Catalyzed Dehydration of Pentan-2-ol

-

Reaction Setup:

-

In a round-bottom flask, place 17.6 g (0.2 mol) of pentan-2-ol.

-

Cool the flask in an ice bath and slowly add 5 mL of concentrated sulfuric acid with constant swirling.

-

-

Reaction:

-

Set up the apparatus for distillation.

-

Gently heat the mixture in the flask. The ether and any alkene byproducts will distill over. It is important to maintain the temperature of the reaction mixture at a point where the ether distills but the alcohol does not (around 140°C is often cited for similar reactions, but this would need to be optimized).

-

-

Work-up and Purification:

-

Collect the distillate in a flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it with 50 mL of 10% NaOH solution to remove any acidic impurities, followed by a wash with 50 mL of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

The crude product can be purified by fractional distillation.

-

Conclusion

The synthesis of "Pentane, 2,2'-oxybis-" or di(sec-amyl) ether can be achieved through established methods of ether synthesis. The Williamson ether synthesis offers a more controlled approach, though it is susceptible to competing elimination reactions due to the secondary nature of the reactants. Acid-catalyzed dehydration of pentan-2-ol provides a more direct route from the alcohol but requires careful temperature control to minimize the formation of alkene byproducts. The choice of method will depend on the desired purity of the final product and the experimental conditions available. Further optimization of reaction conditions would be necessary to maximize the yield of the desired ether.

References

Methodological & Application

Application Notes and Protocols for "Pentane, 2,2'-oxybis-" in Organic Synthesis

Introduction

"Pentane, 2,2'-oxybis-," also known by its synonym di-sec-amyl ether, is an organic compound belonging to the ether class. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. Due to their chemical inertness and ability to solvate a wide range of organic compounds, ethers are valuable solvents in organic synthesis. This document provides detailed application notes and protocols for the use of "Pentane, 2,2'-oxybis-" in organic synthesis, with a particular focus on its role in organometallic reactions.

It is important to note that specific experimental data and protocols for "Pentane, 2,2'-oxybis-" are not widely available in the published literature. Much of the available data pertains to its structural isomer, di-n-amyl ether. Therefore, the following application notes and protocols are based on the general properties of ethers and data for di-n-amyl ether, and should be adapted and optimized for specific research applications.

Physical and Chemical Properties

A summary of the physicochemical properties of di-n-amyl ether, a structural isomer of "Pentane, 2,2'-oxybis-", is presented in Table 1. These properties are expected to be similar for di-sec-amyl ether and are provided here as a reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molar Mass | 158.29 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 186 - 188 °C (at 1013 hPa) | [1][2] |

| Melting Point | -69 °C | [1][3] |

| Density | 0.78 g/cm³ (at 20 °C) | [1] |

| Vapor Pressure | 0.7 hPa (at 20 °C) | [1] |

| Flash Point | 57 °C (closed cup) | [1] |

| Autoignition Temperature | 180 °C | [1] |

| Solubility in Water | Insoluble | [3] |

Applications in Organic Synthesis

The primary application of ethers like "Pentane, 2,2'-oxybis-" in organic synthesis is as an aprotic solvent. Its inert nature and ability to form complexes with certain reagents make it particularly suitable for reactions involving organometallic compounds.

Grignard Reactions

Grignard reagents (R-Mg-X) are powerful nucleophiles used to form new carbon-carbon bonds. They are highly reactive and require anhydrous, aprotic solvents for their preparation and subsequent reactions. Ethers are the solvents of choice for Grignard reactions because the lone pair of electrons on the oxygen atom can coordinate with the magnesium atom of the Grignard reagent, forming a soluble and stable complex. This stabilization is crucial for the successful formation and reactivity of the Grignard reagent.[4][5]

The high boiling point of "Pentane, 2,2'-oxybis-" (based on its isomer) compared to more common ether solvents like diethyl ether (b.p. 34.6 °C) and tetrahydrofuran (THF, b.p. 66 °C) can be advantageous for reactions requiring higher temperatures.

Other Organometallic Reactions

"Pentane, 2,2'-oxybis-" can also be employed as a solvent for other organometallic reagents, such as organolithium compounds, although these are often used in hydrocarbon solvents as well. The solvating power of the ether can help to break up aggregates of the organometallic species, increasing their reactivity.

General Solvent Use

Beyond organometallic chemistry, "Pentane, 2,2'-oxybis-" can be used as a general-purpose aprotic solvent for a variety of organic reactions where a non-reactive medium with a relatively high boiling point is required.

Experimental Protocols

Note: The following protocols are generalized and should be considered as a starting point. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

Protocol 1: Preparation of a Grignard Reagent

This protocol describes the general procedure for the preparation of a Grignard reagent using an ether solvent, adaptable for "Pentane, 2,2'-oxybis-".

Materials:

-

Magnesium turnings

-

Alkyl or aryl halide (e.g., bromobenzene)

-

Anhydrous "Pentane, 2,2'-oxybis-" (or other anhydrous ether)

-

Iodine crystal (as an initiator)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Assemble the glassware and dry it thoroughly in an oven or by flame-drying under a stream of inert gas.

-

Place the magnesium turnings in the round-bottom flask under a positive pressure of inert gas.

-

Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous "Pentane, 2,2'-oxybis-".

-

Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Protocol 2: Reaction of a Grignard Reagent with a Ketone

This protocol outlines the reaction of a prepared Grignard reagent with a ketone to form a tertiary alcohol.

Materials:

-

Grignard reagent solution in "Pentane, 2,2'-oxybis-" (from Protocol 1)

-

Ketone (e.g., acetone)

-

Anhydrous "Pentane, 2,2'-oxybis-"

-

Aqueous ammonium chloride solution (saturated)

-

Separatory funnel

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of the ketone in anhydrous "Pentane, 2,2'-oxybis-".

-

Add the ketone solution dropwise to the cooled Grignard reagent with stirring. An exothermic reaction will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with "Pentane, 2,2'-oxybis-" or another suitable solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by distillation or chromatography as required.

Visualizations

References

Application Notes and Protocols: "Pentane, 2,2'-oxybis-" as a Solvent for Nonpolar Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Pentane, 2,2'-oxybis-," also known by its IUPAC name bis(1-methylbutyl) ether and synonym di-sec-amyl ether, is a dialkyl ether with the molecular formula C10H22O. As a larger, branched-chain ether, it exhibits strong nonpolar characteristics, making it a potentially valuable solvent for a variety of nonpolar compounds. Its properties are generally comparable to other dipentyl ether isomers, such as di-n-pentyl ether. Ethers are effective solvents for a wide range of nonpolar and slightly polar compounds because they can act as hydrogen bond acceptors and dissolve a variety of substances without the need to break a hydrogen-bonding network as in alcohols.[1] This document provides an overview of the solvent properties of "Pentane, 2,2'-oxybis-," presents available quantitative data, and offers a general protocol for its use in liquid-liquid extraction.

Note on Data Availability: Specific experimental data for "Pentane, 2,2'-oxybis-" is limited. Therefore, where necessary, data for its structural isomer, di-n-pentyl ether, is provided as a reasonable approximation for its physical and solvent properties.

Physicochemical Properties

The physicochemical properties of a solvent are critical in determining its suitability for specific applications. The following table summarizes the key properties of di-n-pentyl ether, an isomer of "Pentane, 2,2'-oxybis-".

| Property | Value (for di-n-pentyl ether) | Reference |

| Molecular Formula | C10H22O | [2] |

| Molecular Weight | 158.28 g/mol | [2] |

| Boiling Point | 187-188 °C | [2] |

| Melting Point | -69 °C | [2] |